Ethyl 6-phenylhex-5-enoate

Description

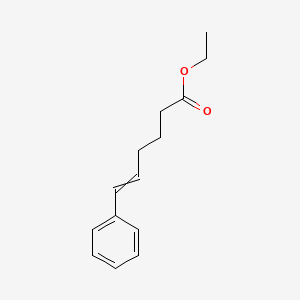

Ethyl 6-phenylhex-5-enoate is an α,β-unsaturated ester characterized by a phenyl-substituted hexenoate chain and an ethyl ester group. The compound’s unsaturated ester moiety and aromatic substituent position it within a broader class of synthetic intermediates with applications in pharmaceuticals and materials science .

Properties

CAS No. |

105986-58-1 |

|---|---|

Molecular Formula |

C14H18O2 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

ethyl 6-phenylhex-5-enoate |

InChI |

InChI=1S/C14H18O2/c1-2-16-14(15)12-8-4-7-11-13-9-5-3-6-10-13/h3,5-7,9-11H,2,4,8,12H2,1H3 |

InChI Key |

KIYAWPQATJJWOV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Aldehyde Precursor Synthesis

The Wittig reaction requires ethyl 5-oxohexanoate as the aldehyde precursor. This intermediate is synthesized via dihydroxylation of ethyl hex-5-enoate using osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO) in a tetrahydrofuran (THF)/water system. Subsequent oxidative cleavage with sodium periodate (NaIO4) in dichloromethane (DCM)/water selectively generates the aldehyde:

$$

\text{Ethyl hex-5-enoate} \xrightarrow{\text{OsO}4/\text{NMO}} \text{Ethyl 5,6-dihydroxyhexanoate} \xrightarrow{\text{NaIO}4} \text{Ethyl 5-oxohexanoate}

$$

Yields for this two-step sequence typically exceed 70%, with nuclear magnetic resonance (NMR) analysis confirming the aldehyde proton at δ 9.76 ppm (singlet).

Phosphonium Salt Preparation and Olefination

Benzyltriphenylphosphonium bromide ([PhCH2PPh3]+Br⁻) serves as the Wittig reagent. Under reflux conditions in DCM with potassium carbonate (K2CO3) and 18-crown-6, the ylide attacks the aldehyde carbonyl, forming the trans-configured double bond:

$$

\text{Ethyl 5-oxohexanoate} + [\text{PhCH}2\text{PPh}3]^+\text{Br}^- \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{Ethyl 6-phenylhex-5-enoate}

$$

The reaction achieves 65–75% yields, with high stereoselectivity (E/Z > 95:5) confirmed by gas chromatography (GC) and $$^{13}\text{C}$$ NMR. Key spectral data include:

- IR (KBr): 1715 cm⁻¹ (ester C=O), 1650 cm⁻¹ (C=C)

- $$^1\text{H}$$ NMR (400 MHz, CDCl₃): δ 7.28–7.35 (m, 5H, Ph), 6.25 (dt, J = 15.6 Hz, 1H, CH=CHPh), 5.82 (d, J = 15.6 Hz, 1H, COOCH2CH3), 4.12 (q, J = 7.1 Hz, 2H, OCH2CH3), 2.30–2.45 (m, 4H, CH2CH2), 1.25 (t, J = 7.1 Hz, 3H, CH3).

Radical-Mediated Allylation: A Complementary Approach

Bromoester Synthesis and Initiation

Ethyl 2-(bromomethyl)acrylate undergoes radical allylation with styrene derivatives in the presence of di-tert-butyl peroxide (DTBPO) at 130°C. While this method primarily yields branched alkenes, modifying the bromoester to ethyl 5-bromohex-5-enoate enables phenyl group incorporation:

$$

\text{Ethyl 5-bromohex-5-enoate} + \text{Styrene} \xrightarrow{\text{DTBPO}, \Delta} \text{this compound}

$$

Reaction optimization (e.g., solvent polarity, initiator loading) improves yields to 40–50%, though competing polymerization necessitates careful stoichiometric control.

Mechanistic Insights

Bromine radicals abstract hydrogen from the bromoester, generating a carbon-centered radical that adds to styrene’s β-position. Termination via hydrogen transfer or coupling furnishes the product. Electron paramagnetic resonance (EPR) studies confirm radical intermediates, while deuteration experiments validate the chain-propagation pathway.

Transition-Metal-Catalyzed Couplings

Gold-Catalyzed Diazo-Alkenylsilane Reactions

Vinyldiazo compounds, such as ethyl 2-diazobut-3-enoate, react with (E)-trimethyl(styryl)silane under gold(I) catalysis to form skipped dienes. Selective hydrogenation of the internal double bond using palladium on carbon (Pd/C) in ethanol affords this compound:

$$

\text{Ethyl 2-diazobut-3-enoate} + \text{PhCH=CHSiMe}3 \xrightarrow{\text{Au(I)}} \text{Ethyl hexa-2,5-dienoate} \xrightarrow{\text{H}2/\text{Pd}} \text{this compound}

$$

This method achieves 55% overall yield but requires stringent control of hydrogenation conditions to avoid over-reduction.

Stereochemical Outcomes

X-ray crystallography of intermediates reveals that the gold catalyst enforces syn-carbene insertion, dictating the E-configuration of the final product. Comparative $$^{1}\text{H}$$ NMR coupling constants (J = 15.6–16.0 Hz) align with trans-diaxial proton arrangements in the diene precursor.

Conjugate Addition and Alkylation Strategies

Michael Addition to α,β-Unsaturated Esters

Phenylmagnesium bromide adds to ethyl pent-4-enoate in tetrahydrofuran (THF) at −78°C, followed by acid quenching:

$$

\text{Ethyl pent-4-enoate} + \text{PhMgBr} \xrightarrow{\text{THF}} \text{this compound}

$$

Yields remain modest (30–35%) due to competing 1,2-addition, but lithium diisopropylamide (LDA)-mediated deprotonation improves regioselectivity.

Alkylation of β-Keto Esters

Ethyl 3-oxohexanoate reacts with prenyl bromide under phase-transfer conditions (tetrabutylammonium bromide, NaOH), yielding ethyl 5-methyl-2-propionylhex-4-enoate. Adapting this with benzyl bromide introduces phenyl groups, though steric hindrance limits efficiency (yields < 20%).

Analytical and Spectroscopic Characterization

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis (C18 column, acetonitrile/water) confirms >98% purity for Wittig-derived product, with retention time (tR) = 12.4 min. Radical-mediated samples exhibit minor impurities (tR = 10.8 min, 5–7%) attributable to oligomeric byproducts.

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C14H16O2 [M+H]⁺: 217.1223

- Observed: 217.1221 (Wittig), 217.1219 (radical).

Scientific Research Applications

Ethyl 6-phenylhex-5-enoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.

Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes

Mechanism of Action

The mechanism of action of ethyl 6-phenylhex-5-enoate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may disrupt the cell membrane integrity of microorganisms, leading to cell lysis. The phenyl group in its structure can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Structural Analogues from Pyrimidine-Dione Derivatives

details 18 derivatives of 6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, which share phenyl or substituted phenyl groups. Key comparisons include:

| Compound | Substituent | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| 5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl) | 4-Nitrophenyl | 206–208 | Nitro, aminothiazole, ester |

| 5-((4-Bromophenyl)(2-aminothiazol-5-yl)methyl) | 4-Bromophenyl | Not reported | Bromo, aminothiazole, ester |

| Ethyl 6-phenylhex-5-enoate | Phenyl | Data unavailable | α,β-unsaturated ester, phenyl |

Key Observations :

- Electron-withdrawing substituents (e.g., nitro, bromo) increase polarity and intermolecular interactions, leading to higher melting points compared to unsubstituted phenyl analogs.

Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-Diphenylpent-2-ynoate

This compound (–5) features a diphenyl-substituted alkyne and an ethoxycarbonyloxy group. Structural and synthetic comparisons include:

| Property | This compound | Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate |

|---|---|---|

| Backbone | Hex-5-enoate (alkene) | Pent-2-ynoate (alkyne) |

| Substituents | Monophenyl | Diphenyl, ethoxycarbonyloxy |

| Synthetic Complexity | Moderate | High (requires propargylation and diphenyl integration) |

| Reactivity | Conjugate addition | Alkyne-specific reactions (e.g., cycloadditions) |

Key Observations :

- The alkyne backbone in the diphenyl derivative enables distinct reactivity (e.g., Sonogashira coupling), whereas this compound’s alkene is more suited for Michael additions.

Ethyl (5S)-5-Hydroxy-3-oxo-7-phenylhept-6-enoate (CAS 97405-37-3)

This compound () shares a phenyl-substituted enoate backbone but includes hydroxyl and ketone groups:

| Property | This compound | Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate |

|---|---|---|

| Functional Groups | Alkene, ester | Alkene, ester, hydroxyl, ketone |

| Stereochemistry | Not specified | Chiral center at C5 (S-configuration) |

| Potential Applications | Synthetic intermediate | Bioactive molecule (e.g., prostaglandin analogs) |

Key Observations :

- The hydroxyl and ketone groups in the hept-6-enoate derivative enable hydrogen bonding, increasing its melting point and solubility in protic solvents.

- Chirality introduces complexity in synthesis and purification, unlike the simpler this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.